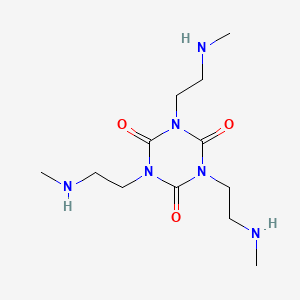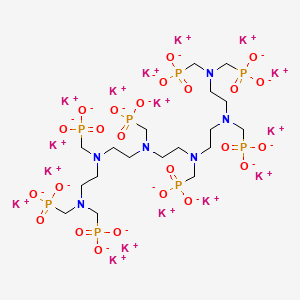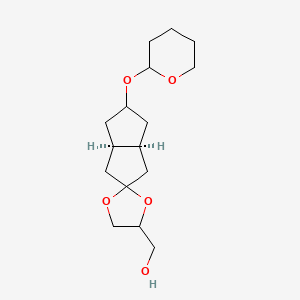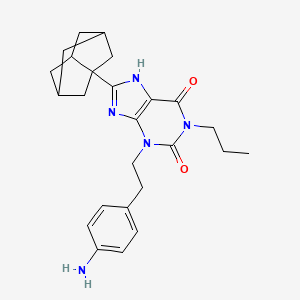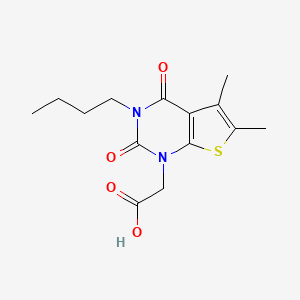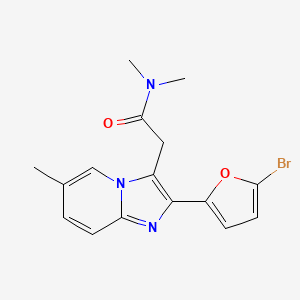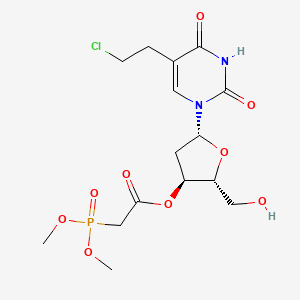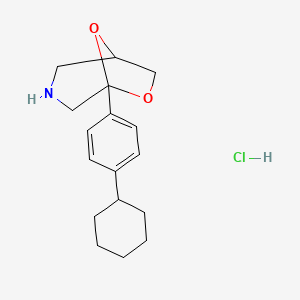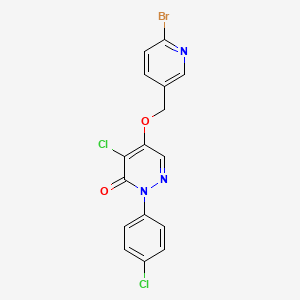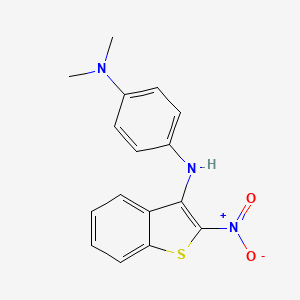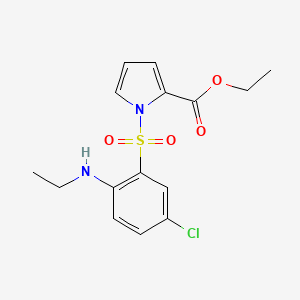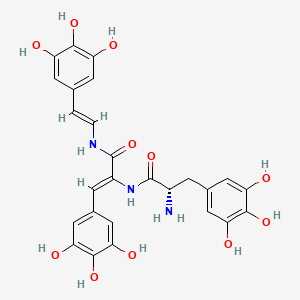
Tunichrome B-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tunichrome B-1 is a unique reducing blood pigment isolated from the sea squirt, Ascidia nigra . It is known for its high affinity for vanadium, a metal that certain marine animals can accumulate in their blood . The compound’s structure is derived from three (3,4,5-trihydroxyphenyl)alanine units, and its reducing nature is attributed to the pyrogallol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tunichrome B-1 involves the isolation from biological sources, specifically from the blood of sea squirts . The process includes several steps such as extraction, purification, and characterization using techniques like chromatography and mass spectrometry .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its specific biological origin and complex structure. The compound is primarily obtained through laboratory extraction from marine organisms .
Chemical Reactions Analysis
Types of Reactions
Tunichrome B-1 undergoes various chemical reactions, including oxidation and reduction . The pyrogallol moiety in its structure is known to reduce vanadium(V) to vanadium(IV) and form complexes .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, often in aqueous solutions .
Major Products Formed
The major products formed from the reactions of this compound include vanadium complexes and other reduced metal species .
Scientific Research Applications
Tunichrome B-1 has several scientific research applications:
Mechanism of Action
Tunichrome B-1 exerts its effects through its high affinity for vanadium, forming stable complexes with the metal . The pyrogallol moiety in its structure plays a crucial role in reducing vanadium(V) to vanadium(IV), facilitating the accumulation of vanadium in marine organisms . This mechanism involves the formation of tris-catechol species at neutral pH .
Comparison with Similar Compounds
Similar Compounds
Amavadin: Another vanadium-containing compound found in certain fungi.
Glucose Tolerance Factor: A chromium-containing compound involved in glucose metabolism.
Uniqueness
Tunichrome B-1 is unique due to its specific biological origin and its high affinity for vanadium, which is not commonly found in other similar compounds . Its ability to reduce vanadium and form stable complexes makes it distinct in the field of bioinorganic chemistry .
Properties
CAS No. |
97689-87-7 |
|---|---|
Molecular Formula |
C26H25N3O11 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(Z)-3-oxo-1-(3,4,5-trihydroxyphenyl)-3-[[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]amino]prop-1-en-2-yl]-3-(3,4,5-trihydroxyphenyl)propanamide |
InChI |
InChI=1S/C26H25N3O11/c27-14(3-12-7-18(32)23(37)19(33)8-12)25(39)29-15(4-13-9-20(34)24(38)21(35)10-13)26(40)28-2-1-11-5-16(30)22(36)17(31)6-11/h1-2,4-10,14,30-38H,3,27H2,(H,28,40)(H,29,39)/b2-1+,15-4-/t14-/m0/s1 |
InChI Key |
CKHHBUIVEJYAJF-FJKJWVGDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C[C@@H](C(=O)N/C(=C\C2=CC(=C(C(=C2)O)O)O)/C(=O)N/C=C/C3=CC(=C(C(=C3)O)O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)NC(=CC2=CC(=C(C(=C2)O)O)O)C(=O)NC=CC3=CC(=C(C(=C3)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


